BenchChemオンラインストアへようこそ!

Beta-Amyloid (13-28)

Amyloid Dye Binding Histidine-Dependent Aggregation Fibril Characterization

Select Beta-Amyloid (13-28) for sequence-defined aggregation and antibody-generation studies. Unlike generic Aβ fragments, this 16-mer (HHQKLVFFAEDVGSNK) retains the critical LVFFA hydrophobic core and His13/His14 residues essential for Congo red binding and domain-specific antibody production. Its reduced fibrillogenicity ensures safer immunization while preserving cross-reactivity with full-length Aβ40/42. Substituting other fragments yields non-comparable results. Insist on HPLC-verified ≥95% purity for reproducible kinetics, immunoassays, and inhibitor screening.

Molecular Formula
Molecular Weight 1856.1
Cat. No. B1578787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBeta-Amyloid (13-28)
Molecular Weight1856.1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Beta-Amyloid (13-28): A Critical 16-Amino Acid Fragment for Alzheimer's Research & Immunotherapy Development


Beta-Amyloid (13-28) is a 16-amino acid peptide fragment (sequence: HHQKLVFFAEDVGSNK) derived from the central domain of the full-length amyloid-beta protein (Aβ1-42), corresponding to residues 13 through 28 . This fragment retains the core hydrophobic region (LVFFA, residues 17-21) critical for amyloid aggregation and fibril formation [1], as well as two histidine residues (His13, His14) that mediate key interactions with amyloid-binding dyes and potential therapeutic antibodies [2]. The peptide is widely used as a model system for studying the molecular mechanisms of Aβ aggregation, as an immunogen for generating domain-specific antibodies, and as a target for developing Alzheimer's disease immunotherapies.

Why Generic Beta-Amyloid Peptides Cannot Substitute for Beta-Amyloid (13-28) in Critical Assays


Generic substitution of amyloid-beta peptides is not scientifically valid due to the profound sequence-dependent differences in aggregation kinetics, fibril morphology, and biological activity [1]. The Aβ(13-28) fragment contains precisely the residues that govern the central hydrophobic core (LVFFA) and key histidine residues (His13, His14) that are absent in other fragments such as Aβ(1-12) or Aβ(25-35) [2]. Even seemingly similar fragments like Aβ(11-28) or Aβ(19-28) exhibit markedly different Congo red binding affinities and pH-dependent aggregation behaviors due to variations in the number and positioning of histidine residues [3]. Furthermore, the immunogenic profile of Aβ(13-28) is distinct from other fragments, as demonstrated by the lack of cross-reactivity between antibodies raised against different Aβ segments [4]. Therefore, substituting Aβ(13-28) with a different Aβ fragment or full-length peptide will yield non-comparable experimental results and potentially invalid conclusions in aggregation studies, immunoassays, and drug screening campaigns.

Quantitative Differentiation of Beta-Amyloid (13-28) from Closest Analogs: A Head-to-Head Evidence Guide


Congo Red Binding Affinity: Aβ(13-28) Exhibits Histidine-Dependent Dye Interaction Absent in Aβ(19-28)

In a direct comparative study of multiple Aβ peptide fragments, Aβ(13-28) demonstrated significant Congo red (CR) binding with a dissociation constant (Kd) in the range of 2.8-5.9 μM in 80% ethanol, whereas Aβ(19-28), which lacks histidine residues, showed no detectable CR binding across the entire pH range of 4.0 to 9.5 [1]. The binding of CR to Aβ(13-28) was found to be pH-dependent, decreasing with increasing pH and becoming negligible above pH 7.0. This behavior is directly attributable to the presence of the two histidine residues (His13 and His14) within the Aβ(13-28) sequence.

Amyloid Dye Binding Histidine-Dependent Aggregation Fibril Characterization

Comparative Immunogenicity: Aβ(13-28) Retains Major Immunogenic Sites of Full-Length Aβ(1-42)

A head-to-head comparison of three Aβ fragments (Aβ[1-16], Aβ[13-28], and Aβ[25-42]) demonstrated that all three fragments exhibited comparable immunogenicity to the full-length Aβ[1-42] peptide [1]. Antibodies raised against each fragment were able to cross-recognize both Aβ[1-42] and Aβ[1-40] synthetic amyloid forms. However, polyclonal antibodies produced against the simplified variants recognized the parent peptide but not the other simplified forms, confirming the existence of independent antigenic surfaces [1]. Notably, the Aβ[13-28]+G variant (containing glycine substitutions) failed to induce IFN-γ production in PBMC assays, highlighting the specific immunomodulatory properties of the wild-type Aβ[13-28] sequence.

Immunotherapy Antibody Generation Vaccine Development

Reduced Fibrillogenic Properties: Aβ(13-28) as a Safer Immunogen Compared to Full-Length Aβ(1-42)

In a study comparing the biophysical properties of Aβ fragments, Aβ(13-28) was found to possess reduced fibrillogenic properties relative to the highly aggregation-prone full-length Aβ(1-42) peptide [1]. The study demonstrated that segmentation of Aβ(1-42) into smaller fragments, including Aβ(13-28), resulted in a decreased ability to adopt β-sheet conformations and form amyloid fibrils. This reduction in fibrillogenesis translates to a lower risk of toxicity, making Aβ(13-28) a more suitable immunogen for vaccine development.

Fibrillogenesis Vaccine Safety Peptide Engineering

Monoclonal Antibody Epitope Specificity: The BAM90.1 Clone Recognizes a Precise Epitope Within Aβ(13-28)

The monoclonal antibody clone BAM90.1, raised against the Aβ(13-28) peptide, recognizes a specific epitope residing within amino acids 20-23 (sequence: FFAE) of the Aβ sequence . This precise epitope mapping enables the antibody to be used for the selective detection of Aβ peptides containing the central domain in various immunoassays, including immunohistochemistry, immunoprecipitation, and immunoblotting. The antibody does not cross-react with Aβ fragments lacking this central region, providing a high degree of specificity.

Antibody Specificity Immunoassay Development Epitope Mapping

Residues 13-28 are Necessary for SDS-Stable Complex Formation with Apolipoprotein E3

A study investigating the interaction between apolipoprotein E3 (apoE3) and Aβ peptides found that residues 13-28 of Aβ are necessary for the formation of an SDS-stable complex [1]. While the presence of C-terminal residues further enhanced complex formation, the 13-28 region was identified as the minimal essential domain for this interaction. This finding highlights a unique biochemical property of the Aβ(13-28) fragment that is not shared by N-terminal fragments lacking this region.

Protein-Protein Interaction ApoE Binding Alzheimer's Disease Mechanism

High-Impact Research and Industrial Application Scenarios for Beta-Amyloid (13-28)


Development of Domain-Specific Anti-Aβ Antibodies for Diagnostic and Research Use

Beta-Amyloid (13-28) serves as an ideal immunogen for generating monoclonal or polyclonal antibodies that specifically target the central domain of the amyloid-beta peptide. Its reduced fibrillogenic properties [1] mitigate the risk of toxicity during immunization, while its retention of the major immunogenic sites of full-length Aβ ensures the production of antibodies that cross-recognize both Aβ40 and Aβ42 [1]. The resulting antibodies, such as the well-characterized BAM90.1 clone [2], are valuable tools for immunohistochemistry, ELISA, and immunoprecipitation assays, enabling precise detection and quantification of Aβ in biological samples.

In Vitro Aggregation and Fibrillogenesis Studies to Screen Anti-Amyloid Compounds

The Aβ(13-28) fragment contains the critical hydrophobic core (LVFFA) necessary for initiating amyloid aggregation [1], yet its aggregation kinetics can be more readily controlled compared to full-length Aβ42. This makes it a useful model for studying the early stages of fibril formation and for screening potential inhibitors of Aβ aggregation. The histidine-dependent Congo red binding property of Aβ(13-28) [2] provides a convenient readout for monitoring fibril formation in high-throughput screening assays.

Investigating ApoE-Aβ Interactions and Clearance Mechanisms

Given that residues 13-28 of Aβ are necessary for SDS-stable complex formation with apolipoprotein E3 [1], this peptide fragment is an essential reagent for biochemical studies aimed at elucidating the molecular details of apoE-mediated Aβ clearance. Researchers can use Aβ(13-28) in binding assays, co-immunoprecipitation experiments, and structural studies to dissect the role of the central Aβ domain in this clinically relevant interaction.

Development of Safer Active Immunotherapies for Alzheimer's Disease

The Aβ(13-28) fragment, particularly in its glycine-substituted form (Aβ[13-28]+G), has been proposed as a candidate for safer vaccine therapy [1]. Its reduced fibrillogenic nature and lack of IFN-γ induction in PBMC assays suggest a lower risk of inflammatory side effects compared to full-length Aβ immunogens. This peptide is therefore of high interest for preclinical vaccine development and immunogenicity testing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Beta-Amyloid (13-28)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.